molecular formula C20H23N3S B12801830 N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine CAS No. 77615-74-8

N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine

Cat. No.: B12801830
CAS No.: 77615-74-8
M. Wt: 337.5 g/mol
InChI Key: BKYBINYSIWWYGU-UHFFFAOYSA-N
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Description

  • Reagents: Methylthiol and a suitable base (e.g., NaH or KOH).
  • Reaction: Thiolation reaction to introduce the methylthio group.

Industrial Production Methods

Industrial production of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine typically involves multiple steps. One common method starts with the preparation of the benzodiazepine core, followed by the introduction of the N,N-diethyl and methylthio groups. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

  • Step 1: Formation of the Benzodiazepine Core

    • Starting materials: ortho-phenylenediamine and a suitable aldehyde.
    • Reaction: Cyclization reaction in the presence of an acid catalyst to form the benzodiazepine core.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzodiazepine core can be reduced to its corresponding dihydro derivative using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Nitro or halogenated benzodiazepine derivatives.

Scientific Research Applications

N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and sedative effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and hypnotic effects.

    Clonazepam: Known for its anticonvulsant and anxiolytic properties.

Uniqueness

N,N-Diethyl-2-(methylthio)-1-phenyl-1H-1,5-benzodiazepin-4-amine is unique due to the presence of the methylthio group, which may confer distinct pharmacological properties compared to other benzodiazepines. This structural difference can influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.

Properties

CAS No.

77615-74-8

Molecular Formula

C20H23N3S

Molecular Weight

337.5 g/mol

IUPAC Name

N,N-diethyl-2-methylsulfanyl-1-phenyl-1,5-benzodiazepin-4-amine

InChI

InChI=1S/C20H23N3S/c1-4-22(5-2)19-15-20(24-3)23(16-11-7-6-8-12-16)18-14-10-9-13-17(18)21-19/h6-15H,4-5H2,1-3H3

InChI Key

BKYBINYSIWWYGU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC2=CC=CC=C2N(C(=C1)SC)C3=CC=CC=C3

Origin of Product

United States

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